Cinno lines
Cinnolines are a class of heterocyclic compounds characterized by the presence of a benzene ring fused to an imidazole ring, forming a five-membered nitrogen-containing heterocycle. They exhibit a variety of structural and chemical properties, making them versatile for numerous applications in organic chemistry.
Structurally, cinnolines can vary based on the substitution patterns at different positions around the rings. Due to their unique electronic structure, they are often utilized as intermediates in the synthesis of other complex molecules such as drugs, dyes, and functional materials. Their ability to form strong hydrogen bonds and participate in intramolecular interactions makes them attractive for developing pharmaceuticals targeting various receptors.
Cinnolines also play a significant role in catalysis, particularly in transition metal-catalyzed reactions, due to their ligand properties. Additionally, they have found applications in the field of organic electronics, where their electronic characteristics can be exploited in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Overall, cinnolines are valuable compounds with a wide range of potential uses across various industries, including pharmaceuticals, dyes, and advanced materials.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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3-Cinnolinecarboxylic acid, 7-bromo- | 1402672-23-4 | C9H5BrN2O2 |
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8-Methylcinnoline-3-carboxylic acid | 1146294-36-1 | C10H8N2O2 |
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Benzo[c]cinnoline, radical ion(1-) (9CI) | 34524-78-2 | C12H8N2 |
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N-(2H-1,3-benzodioxol-5-yl)methyl-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide | 1251683-40-5 | C23H17N3O4 |
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3-bromo-8-methoxycinnolin-4(1H)-one | 33844-20-1 | C9H7BrN2O2 |
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4-[(prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid | 1443980-57-1 | C12H11N3O2 |
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Methyl 4-bromocinnoline-6-carboxylate | 1824306-44-6 | C10H7BrN2O2 |
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7,8-Dichlorocinnolin-4(1H)-one | 18514-99-3 | C8H4Cl2N2O |
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6-Bromocinnolin-4-ol | 876-88-0 | C8H5BrN2O |
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methyl 6,7-dimethoxycinnoline-3-carboxylate | 949328-77-2 | C12H12N2O4 |
Literatura Relacionada
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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